Sulfosuccinimidyl Oleate (sodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

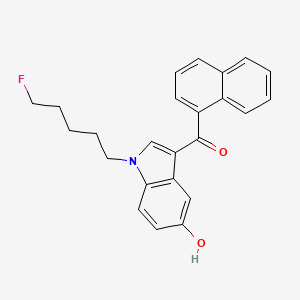

Sulfosuccinimidyl oleate (SSO) is an irreversible inhibitor of the fatty acid translocase CD36, blocking uptake of oleate, linoleate, or stearate by about 65% when added at 200 µM to adipocytes. It reduces the uptake of palmitate by mouse insulinoma MIN6 cells, preventing palmitate-induced changes in insulin secretion. SSO impairs saturated fatty acid-induced lipid accumulation and inflammation in RAW 264.7 macrophages.

Aplicaciones Científicas De Investigación

1. Inhibition of Fatty Acid Transport in Adipocytes

Sulfosuccinimidyl oleate (SSO) has been studied for its role in inhibiting the transport of long-chain fatty acids in rat adipocytes. It was found that SSO did not affect cell integrity or fatty acid metabolism but specifically inhibited the fatty acid transport system. This was evidenced by its reaction exclusively with a plasma membrane protein of 85 kDa, suggesting its involvement in membrane permeation of long-chain fatty acids (Harmon, Luce, Beth, & Abumrad, 1991).

2. Binding to Adipocyte Membrane Proteins

Further research by Harmon and Abumrad (1993) identified the 88-kDa protein labeled by SSO as having homology with membrane glycoproteins CD36 and PAS IV. This provided insights into the role of SSO in fatty acid transport, suggesting that it binds to specific membrane proteins involved in this process (Harmon & Abumrad, 1993).

3. Specific Inhibition of Cellular Fatty Acid Uptake

SSO's role in inhibiting cellular fatty acid uptake was further explored by Coort et al. (2002). They found that SSO inhibited long-chain fatty acid (LCFA) uptake in various cell types, including rat adipocytes and cardiac myocytes. This inhibition was specific to LCFA uptake, as glucose and octanoate uptake remained unaffected. SSO's binding to the plasmalemmal fatty acid transporter FAT/CD36 was identified as a key factor in this process (Coort, Willems, Coumans, van der Vusse, Bonen, Glatz, & Luiken, 2002).

4. Interaction with CD36 and Fatty Acid Uptake

Kuda et al. (2013) explored the mechanism of CD36 inhibition by SSO, revealing that it binds to lysine 164 on CD36, thereby inhibiting fatty acid uptake and signaling for intracellular calcium. This provided deeper understanding of how SSO interacts with specific binding domains to influence fatty acid and oxidized low density lipoprotein (oxLDL) uptake (Kuda, Pietka, Demianová, Kudová, Cvačka, Kopecký, & Abumrad, 2013).

5. Effects on Human Astrocytes

Dobri et al. (2022) investigated the impact of SSO on the pro-inflammatory response of human astrocytes to fatty acids. They found that SSO treatment could inhibit IL-8 protein secretion induced by low concentrations of fatty acids, highlighting a potential anti-inflammatory role of SSO in neural cells (Dobri, Codrici, Popescu, Albulescu, Fertig, Enciu, Tanase, & Hinescu, 2022).

Propiedades

Nombre del producto |

Sulfosuccinimidyl Oleate (sodium salt) |

|---|---|

Fórmula molecular |

C22H36NO7S · Na |

Peso molecular |

482.6 |

InChI |

InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/b10-9-; |

Clave InChI |

FZVVLJSNKVOPRF-KVVVOXFISA-N |

SMILES |

CCCCCCCC/C=CCCCCCCCC(ON1C(C(S(O)(=O)=O)CC1=O)=O)=O.[Na+] |

Sinónimos |

SSO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.